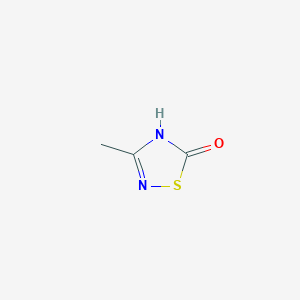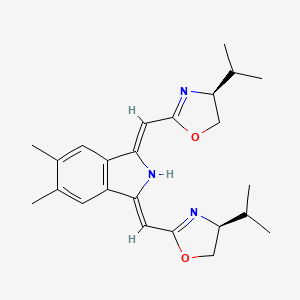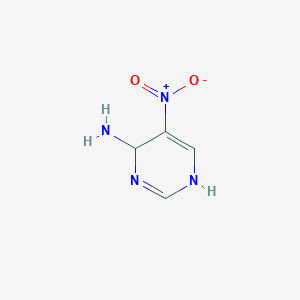
5-Nitro-1,4-dihydropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,4-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines These compounds are characterized by a pyrimidine ring that has been partially hydrogenated, resulting in a dihydropyrimidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction can be catalyzed by various catalysts such as etidronic acid, which has been shown to be efficient in producing nitro dihydropyrimidine derivatives . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process by reducing reaction times and increasing yields .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. Substitution reactions may involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
5-Nitro-1,4-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 5-Nitro-1,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Nitro-1,4-dihydropyrimidin-4-amine include:
- 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones
- Quinazolin-4(3H)-ones
- 1,4-Dihydropyridines
Uniqueness
This compound is unique due to the presence of both a nitro group and an amine group on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C4H6N4O2 |
|---|---|
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
5-nitro-1,4-dihydropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7) |
Clave InChI |
KUNWUFOLXNPFMH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(N=CN1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
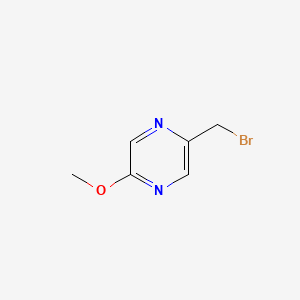
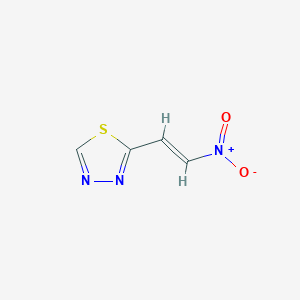
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
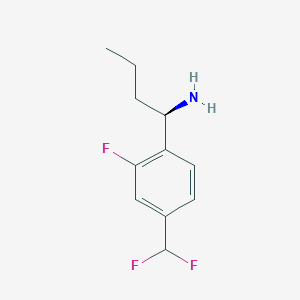
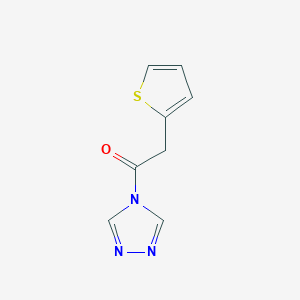
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
